3'-Azido-3'-deoxy-5'-O-(dichlorophosphoryl)thymidine
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Overview
Description
3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine: is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and a dichlorophosphoryl group at the 5’ position, which significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine typically involves multiple steps:
Starting Material: Thymidine is used as the starting material.
Azidation: The 3’-hydroxy group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Phosphorylation: The 5’-hydroxy group is then phosphorylated using dichlorophosphoryl chloride (POCl2) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the azidation and phosphorylation steps.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Phosphorylation Reactions: The dichlorophosphoryl group can undergo hydrolysis to form the corresponding phosphate ester.
Common Reagents and Conditions:
Azidation: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Phosphorylation: Dichlorophosphoryl chloride (POCl2), anhydrous conditions
Major Products:
Reduction Product: 3’-Amino-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine
Hydrolysis Product: 3’-Azido-3’-deoxy-5’-O-phosphate thymidine
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogs: Used as an intermediate in the synthesis of various nucleoside analogs for research purposes.
Biology:
DNA Probes: Utilized in the development of DNA probes for detecting specific DNA sequences.
Medicine:
Antiviral Research: Investigated for its potential antiviral properties, particularly against HIV.
Industry:
Pharmaceutical Manufacturing: Used in the production of antiviral drugs and other therapeutic agents.
Mechanism of Action
Mechanism:
Inhibition of DNA Synthesis: The compound incorporates into the DNA strand during replication, leading to chain termination.
Molecular Targets: Targets viral reverse transcriptase enzymes, inhibiting their activity and preventing viral replication.
Pathways Involved:
DNA Replication Pathway: Interferes with the normal process of DNA replication by incorporating into the growing DNA chain and causing premature termination.
Comparison with Similar Compounds
- 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine
- Zidovudine (AZT)
Comparison:
- 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Similar in structure but contains a triphenylmethyl group instead of a dichlorophosphoryl group. It is also used as an intermediate in nucleoside analog synthesis.
- Zidovudine (AZT): A well-known antiviral drug used in the treatment of HIV. It has a similar azido group at the 3’ position but lacks the dichlorophosphoryl group. Zidovudine is a potent inhibitor of HIV reverse transcriptase.
Uniqueness:
- The presence of the dichlorophosphoryl group in 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine provides unique chemical properties that can be exploited in various chemical and biological applications.
Properties
CAS No. |
188426-77-9 |
---|---|
Molecular Formula |
C10H12Cl2N5O5P |
Molecular Weight |
384.11 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(dichlorophosphoryloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12Cl2N5O5P/c1-5-3-17(10(19)14-9(5)18)8-2-6(15-16-13)7(22-8)4-21-23(11,12)20/h3,6-8H,2,4H2,1H3,(H,14,18,19)/t6-,7+,8+/m0/s1 |
InChI Key |
IUSSIOVOBDWZMX-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(Cl)Cl)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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